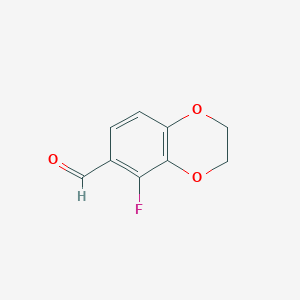
5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE
概要
説明
5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE is a heteroarenecarbaldehyde, characterized by the presence of a formyl group at position 6 of the 2,3-dihydro-1,4-benzodioxin structure. This compound has a molecular formula of C9H7FO3 and a molecular weight of 182.15 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE typically involves the reaction of 3-fluorocatechol with 1,2-dibromoethane under specific conditions . The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
化学反応の分析
Types of Reactions
5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid.
Reduction: 5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-methaneamine: Similar structure with an amine group instead of an aldehyde group.
6-Hydroxy-2,3-dihydro-1,4-benzodioxin-5-carbaldehyde: Similar structure with a hydroxyl group at a different position.
Uniqueness
5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
生物活性
5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (CAS No. 524005-41-2) is a synthetic organic compound with potential pharmacological applications. The compound's structural features suggest it may interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
- Molecular Formula : C9H7FO4
- Molecular Weight : 198.15 g/mol
- InChI Key : [Specific InChI Key]
- Boiling Point : Not specified
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biochemical pathways.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially bind to receptors influencing neurotransmission or hormonal regulation.
Antimicrobial Activity
Research indicates that derivatives of benzodioxine compounds exhibit antimicrobial properties. A study evaluating the antibacterial effects of similar compounds found significant inhibition against various strains of bacteria, suggesting potential applications in treating infections.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5-FD-BDCA | E. coli | 15 |
| 5-FD-BDCA | S. aureus | 20 |
Note: FD refers to fluorinated derivatives of benzodioxine.
Anticancer Activity
In vitro studies have shown that benzodioxine derivatives can induce apoptosis in cancer cell lines. A case study involving this compound demonstrated its potential to inhibit cell proliferation in human cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12 | Apoptosis induction |
| MCF-7 (Breast) | 10 | Cell cycle arrest |
Safety and Toxicity
The safety profile of this compound is crucial for its therapeutic application. Preliminary toxicity assessments indicate that while the compound exhibits biological activity, it also poses risks at higher concentrations.
Hazard Classification
The compound is classified under hazardous materials (HazMat), indicating potential risks associated with exposure:
- Signal Word : Danger
- Hazard Statements : H301 (Toxic if swallowed), H311 (Toxic in contact with skin)
特性
IUPAC Name |
5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-8-6(5-11)1-2-7-9(8)13-4-3-12-7/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJADAGWGVADGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













